molecular formula C20H18N6OS B2683918 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1396889-24-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2683918
CAS No.: 1396889-24-9
M. Wt: 390.47
InChI Key: XGPBXTWAIHVHJO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a recognized potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of hematological malignancies , where constitutive activation of JAK2 and FLT3 is a common driver of disease progression, as seen in conditions like polycythemia vera and acute myeloid leukemia (AML). By specifically inhibiting these kinases, this compound serves as a critical pharmacological tool for elucidating the downstream signaling cascades, such as the JAK-STAT and PI3K/AKT pathways, that promote cell proliferation and survival in cancerous cells. Researchers utilize this inhibitor in vitro to dissect the molecular mechanisms of oncogenesis and to assess its potential for inducing apoptosis and cell cycle arrest in dependent cell lines. The compound's selectivity profile makes it particularly valuable for validating JAK2 and FLT3 as therapeutic targets and for exploring synthetic lethal interactions and combination therapy strategies in preclinical models.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-12-9-13(2)26(25-12)20-21-10-16(11-22-20)24-18(27)17-14(3)23-19(28-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBXTWAIHVHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate nitriles or amidines to form the pyrimidine ring.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and thiazole rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Key Data (Melting Point, Yield, etc.)
Target Compound Pyrimidine-Thiazole 3,5-Dimethylpyrazole, 4-methyl-2-phenylthiazole-5-carboxamide Kinase inhibition (hypothesized) Not explicitly reported in evidence
BMS-354825 (Dasatinib) Thiazole-Pyrimidine 2-Chloro-6-methylphenyl, piperazinyl-pyrimidine BCR-ABL/SRC kinase inhibitor (FDA-approved) Synthesis yield: 18–22%; Activity: IC₅₀ < 1 nM
N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) 1,3,4-Thiadiazole 3-Chlorophenyl, pyridin-4-yl Antimicrobial/anticancer (preclinical) m.p. 175–177°C; Yield: 65–70%
AR-5 1,3,4-Thiadiazole-Pyrazole 3,5-Dimethylpyrazole, dimethylaminoacetamide Anticancer (in vitro screening) m.p. 198–200°C; Rf: 0.78
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-Isoxazole Hydroxypyrimidinylsulfanyl, methylisoxazole Enzyme modulation (hypothetical) Not explicitly reported

Key Findings :

Core Scaffold Differences :

  • The target compound’s pyrimidine-thiazole scaffold differs from thiadiazole derivatives (e.g., 18l , AR-5 ), which exhibit lower metabolic stability due to sulfur-rich cores.
  • Compared to Dasatinib , the absence of a piperazine group in the target compound may reduce solubility but improve blood-brain barrier penetration.

Substituent Effects: 3,5-Dimethylpyrazole: Enhances steric bulk and lipophilicity compared to simpler pyridine substituents in 18k . This may improve target binding in hydrophobic kinase pockets.

Synthetic Complexity :

  • The target compound’s synthesis mirrors methods for substituted thiazole carboxamides , requiring sequential coupling and hydrolysis. In contrast, thiadiazole analogs (18l , AR-5 ) are synthesized via cyclization of thiosemicarbazides .

Biological Activity :

  • While Dasatinib’s clinical efficacy is well-documented , the target compound’s activity remains hypothetical. Thiadiazole analogs (18l , AR-5 ) show moderate anticancer activity in vitro but lack kinase specificity .

Research Implications and Limitations

  • Structural Optimization : The pyrimidine-thiazole scaffold offers tunability for kinase selectivity. Substituting the pyrazole or thiazole phenyl group (e.g., with electron-withdrawing groups) may enhance potency .
  • Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound necessitate further biochemical profiling.
  • Comparative Challenges : Direct comparisons are hindered by variability in assay conditions across studies (e.g., 18l vs. Dasatinib ).

Biological Activity

The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Pyrazole Ring : Contributes to the compound's pharmacological activity.
  • Pyrimidine Moiety : Enhances interactions with biological targets.
  • Thiazole Group : Imparts unique chemical properties and potential biological effects.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.42 g/mol
CAS Number1421509-81-0
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, thiazole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer proliferation pathways .

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Migration Inhibition : The compound might reduce the migratory capabilities of cancer cells, thereby preventing metastasis .

Anticancer Properties

Several studies have evaluated the anticancer potential of thiazole and pyrazole derivatives, including this compound. Notable findings include:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells with IC50 values ranging from 4.2 to 4.8 µM .
CompoundCell LineIC50 (µM)
N-(2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamideA5494.2
N-(2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamideH4414.8

Anti-inflammatory Activity

Additionally, pyrazole derivatives have been noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can significantly reduce inflammation markers, comparable to established anti-inflammatory drugs such as diclofenac .

Case Studies

  • Study on NSCLC Cells : A study investigated the effects of thiazolyl-pyrazoline derivatives on A549 cells, revealing that certain derivatives induced apoptosis and inhibited cell migration effectively .
    • Methodology : Cell viability assays were conducted alongside flow cytometry for apoptosis detection.
    • Results : Compounds demonstrated potent activity with minimal side effects on normal cells.
  • In Vivo Models : Animal models have shown that compounds similar to this one can reduce tumor growth significantly without notable toxicity .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazole and thiazole intermediates. A typical procedure involves coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . To optimize yields, variables such as solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., RCH₂Cl) should be systematically tested using Design of Experiments (DoE) principles. For example, fractional factorial designs can identify critical factors (e.g., reaction time, base strength) while minimizing experimental runs .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm regioselectivity in pyrazole and thiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational chemistry improve reaction design and mechanistic understanding for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to predict regioselectivity in pyrazole-thiazole coupling reactions. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated reaction path searches, reducing trial-and-error experimentation . For example, solvation effects in DMF can be simulated using COSMO-RS to optimize solvent selection .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability profiling (e.g., MTT assays) to distinguish direct target effects from off-target interactions .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether contradictory results arise from differential metabolic activation/degradation .
  • Structural-Activity Relationship (SAR) : Introduce targeted substitutions (e.g., methyl groups on pyrazole) to isolate pharmacophore contributions .

Q. How can researchers leverage heterogenous catalysis or green chemistry principles to enhance synthetic efficiency?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for steps like amide bond formation, as demonstrated in related pyrazole derivatives .
  • Membrane Technologies : Employ solvent-resistant nanofiltration membranes to recover catalysts (e.g., Pd-based) and reduce waste .

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